3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe

Chiral Chromatography Retention Time Modeling Impurity Resolution

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe (CAS 851860-29-2), also referred to as Ezetimibe Benzyl Impurity (MBZT-2), is a synthetic intermediate and process-related impurity of the cholesterol absorption inhibitor ezetimibe. It belongs to the azetidinone class, specifically a 2-azetidinone derivative, with the systematic IUPAC name (3R,4S)-3-((S)-3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one and a molecular formula of C31H27F2NO3 (MW 499.56 g/mol).

Molecular Formula C31H27F2NO3
Molecular Weight 499.5 g/mol
Cat. No. B12063102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe
Molecular FormulaC31H27F2NO3
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)C5=CC=C(C=C5)F
InChIInChI=1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(37-20-21-4-2-1-3-5-21)19-18-28-30(23-8-16-27(35)17-9-23)34(31(28)36)26-14-12-25(33)13-15-26/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
InChIKeyLZPRYUPCZWVKOP-DYIKCSJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe: Identity, Class, and Procurement Baseline


3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe (CAS 851860-29-2), also referred to as Ezetimibe Benzyl Impurity (MBZT-2), is a synthetic intermediate and process-related impurity of the cholesterol absorption inhibitor ezetimibe [1]. It belongs to the azetidinone class, specifically a 2-azetidinone derivative, with the systematic IUPAC name (3R,4S)-3-((S)-3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one and a molecular formula of C31H27F2NO3 (MW 499.56 g/mol) . This compound is primarily utilized as an analytical reference standard for impurity profiling, method validation, and quality control during ezetimibe drug substance and drug product manufacturing.

Standard Type Ezetimibe impurity reference standard for analytical method development
Workflow Supports stability-indicating HPLC method validation and system suitability
Characterization Pre-characterized with NMR, MS, and HPLC data for immediate reference use

Why Generic Substitution of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe Fails


Substituting 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe with another ezetimibe-related impurity or intermediate is not analytically valid because structurally similar benzylated ezetimibe variants exhibit distinct chromatographic behavior and resolution requirements that directly impact method specificity [1]. For instance, on a Chiral CD-Ph column, benzylated ezetimibe (the target compound) elutes at approximately 35.4 minutes, whereas ezetimibe API, desfluoro ezetimibe, and ezetimibe ketone elute at 25.2, 22.2, and 29.6 minutes respectively [2]. These retention time differences are critical for achieving baseline separation in stability-indicating HPLC methods, meaning that using an incorrect reference standard can lead to peak misidentification, inaccurate impurity quantitation, and failure to meet ICH Q3A/B regulatory thresholds [3].

Structurally similar ezetimibe impurities exhibit distinct chiral HPLC retention profiles; using a non-benzylated impurity standard may lead to peak misidentification.
Non-characterized or laboratory-isolated impurities lack ICH-compliant data packages; method specificity may not transfer without full structural confirmation.
Retention time differences of several minutes separate benzylated from des-fluoro and API peaks; incorrect reference selection may compromise baseline resolution requirements.

Quantitative Differentiation Evidence for 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe


Chiral HPLC Retention Time Differentiation from Ezetimibe API

On a Chiral CD-Ph column under reverse-phase setpoint 3 conditions, the experimental retention time (Rt) of benzylated ezetimibe (the target compound) was 35.34 min (after development) and 35.38–35.48 min (2-year repeatability), whereas the ezetimibe API peak eluted at 25.20–26.09 min [1]. This represents an Rt difference of approximately 10 min, with a critical resolution (Rs,crit) between RRS ezetimibe and ezetimibe API of 1.63 ± 0.06 across 20 injections [2]. In contrast, the structurally related TBDMS ketone impurity elutes at 34.27–34.68 min and desfluoro ezetimibe elutes at 22.2–22.8 min . This chromatographic profile demonstrates that the benzyl-protected side chain confers significantly longer retention compared to unprotected or des-fluoro analogs [3].

Chiral HPLC Rt
Head-to-head
Target 35.3 min vs API 25.2 min
ΔRt ≈ 10 min; desfluoro 22.2 min; TBDMS ketone 34.3 min
Supports unambiguous peak identification in impurity profiling
Chiral CD-Ph column, reverse-phase mode; 2-year repeatability confirmed
Chiral Chromatography Retention Time Modeling Impurity Resolution

Purity Control Specification: HPLC Purity ≥98% Verified for Impurity Reference Use

When synthesized as an impurity reference standard, 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe achieves an HPLC purity of over 98% [1]. Meanwhile, USP monograph specifications for ezetimibe drug substance set an acceptance criterion of 98.0%–102.0%, and individual unspecified impurity limits of NMT 0.10% (with reporting threshold at 0.05%) [2]. The >98% purity of the target compound ensures it can serve as a high-purity reference standard to accurately spike and quantify this specific impurity at trace levels (0.05–0.10% range) during method validation [3].

HPLC Purity
Cross-study comparable
>98%
Meets reference standard grade for impurity quantification
Supports trace impurity quantification at ICH reporting thresholds
RP-HPLC; suitable for spike/recovery at 0.05–0.10% levels
Reference Standard Purity HPLC Purity Impurity Qualification

Multidimensional Characterization Compliance: NMR, MS, and HPLC Data Package Supports Pharmacopeial Traceability

The target compound is supplied with a comprehensive analytical data package including 1H NMR, 13C NMR, ESI-MS, and HPLC characterization, compliant with current regulatory guidelines [1]. In contrast, many ezetimibe impurities such as Ezetimibe Impurity I and Impurity II described in the literature were characterized only after isolation from crude reaction mixtures, with structures confirmed by 2D NMR and IR but without a standardized Certificate of Analysis suitable for direct procurement [2]. The pre-characterized data package for MBZT-2 includes exact mass confirmation (MW 499.56), stereochemical assignment [(3R,4S)-configuration], and HPLC purity, enabling immediate use as a reference standard without in-house characterization effort [3].

Characterization
Data to verify
NMR, MS, HPLC, COA
ICH-compliant data package available from supplier
May support immediate regulatory use without in-house characterization
Supplier data; verify against certificate of analysis upon receipt
Characterization Data Package NMR-MS Confirmation Pharmacopeial Compliance

Predicted Physicochemical Property Differentiation: pKa, LogP, and Solubility Govern Unique Extraction and Detection Windows

The predicted pKa of 9.72 ± 0.30 for 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe differs substantially from ezetimibe's reported phenolic pKa of approximately 10.2 [1]. Furthermore, the benzyl ether linkage confers increased hydrophobicity (predicted LogP approximately 5.8) compared to the parent API (LogP ~4.5) [2]. This pKa differential of approximately 0.5 units and LogP difference of approximately 1.3 units allows for selective liquid-liquid extraction or solid-phase extraction conditions that can be exploited to isolate this specific impurity from other ezetimibe-related substances during sample preparation for trace-level quantification [3].

pKa & LogP
Cross-study comparable
pKa 9.72 / LogP ~5.8
ΔpKa ≈ 0.5 vs ezetimibe; ΔLogP ≈ 1.3 vs parent API
Supports selective extraction method design for impurity isolation
Predicted values; experimental validation recommended
Physicochemical Properties pKa Prediction Extraction Selectivity

Validated Application Scenarios for 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe


AND/NDA Quality Control Method Validation as System Suitability Marker

As a well-characterized benzylated ezetimibe impurity with a defined chiral HPLC retention time of 35.34 min on CD-Ph columns [6], this compound serves as an ideal system suitability marker in stability-indicating HPLC methods. Its retention time sits in a chromatographic region distinct from early-eluting impurities (ezetimibe diol, THP compound) and the API peak, enabling robust resolution verification (Rs > 1.5) before each analytical run .

Reference Standard for Trace Impurity Quantification in Ezetimibe Drug Substance

With HPLC purity >98% [6], the compound enables accurate spiking and calibration for quantification of the benzyl impurity at the ICH-mandated reporting threshold of 0.05% and identification threshold of 0.10% . This is essential for batch release testing and stability studies under an ANDA or NDA regulatory pathway.

Process R&D: Debenzylation Reaction Monitoring Intermediate

This compound is the direct product of the benzyl ether protection step in ezetimibe synthesis and the direct precursor to ezetimibe API upon catalytic hydrogenolysis [6]. Its unique chromatographic retention time (RRT ~1.40 relative to ezetimibe on phenyl-hexyl columns ) allows real-time reaction monitoring via HPLC and enables chemists to optimize debenzylation conditions (Pd/C, H2 pressure, temperature) by tracking consumption of this intermediate and minimizing over-reduction impurities [5].

Pharmacopeial Monograph Development and Compendial Reference Standard

The pre-characterized data package (NMR, MS, HPLC purity, single-crystal X-ray if available) [6] makes this compound a strong candidate for inclusion in pharmacopeial monographs (USP, EP) as a specified impurity reference standard. Its physicochemical properties (pKa 9.72, higher LogP) also support the development of selective extraction methods for monograph-specific impurity limit tests.

Application
Selection Property
Validation Focus
QC method validation
Defined chiral HPLC retention profile
System suitability and resolution verification
Trace impurity quantification
HPLC purity reference grade
Calibration and spike/recovery at ICH thresholds
Process R&D monitoring
Unique chromatographic RRT
Reaction completion and debenzylation tracking
Pharmacopeial monograph development
Pre-characterized data package
Compendial standard qualification review
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